Triethylenetetramine
Triethylenetetramine
Triethylenetetramine appears as a yellowish liquid. Less dense than water. Combustible, though may be difficult to ignite. Corrosive to metals and tissue. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used in detergents and in the synthesis of dyes, pharmaceuticals and other chemicals.
2,2,2-tetramine is a polyazaalkane that is decane in which the carbon atoms at positions 1, 4, 7 and 10 are replaced by nitrogens. It has a role as a copper chelator. It is a tetramine and a polyazaalkane.
Triethylenetatramine (TETA), also known as trientine, is a potent and selective copper (II)-selective chelator. It is a structural analog of linear polyamine compounds, [spermidine] and [spermine]. TETA was first developed in Germany in 1861 and its chelating properties were first recognized in 1925. Initially approved by the FDA in 1985 as a second-line treatment for Wilson's disease, TETA is currently indicated to treat adults with stable Wilson’s disease who are de-coppered and tolerant to [penicillamine]. TETA has been investigated in clinical trials for the treatment of heart failure in patients with diabetes.
Trientine is a Copper Chelator. The mechanism of action of trientine is as a Metal Chelating Activity, and Copper Chelating Activity.
Trientine is an oral copper chelating agent used to treat Wilson disease. Trientine has not been associated with worsening of serum enzyme elevations during therapy or with cases of clinically apparent liver injury with jaundice.
An ethylenediamine derivative used as stabilizer for EPOXY RESINS, as ampholyte for ISOELECTRIC FOCUSING and as chelating agent for copper in HEPATOLENTICULAR DEGENERATION.
See also: Trientine Hydrochloride (has salt form); Trientine Tetrahydrochloride (has salt form).
2,2,2-tetramine is a polyazaalkane that is decane in which the carbon atoms at positions 1, 4, 7 and 10 are replaced by nitrogens. It has a role as a copper chelator. It is a tetramine and a polyazaalkane.
Triethylenetatramine (TETA), also known as trientine, is a potent and selective copper (II)-selective chelator. It is a structural analog of linear polyamine compounds, [spermidine] and [spermine]. TETA was first developed in Germany in 1861 and its chelating properties were first recognized in 1925. Initially approved by the FDA in 1985 as a second-line treatment for Wilson's disease, TETA is currently indicated to treat adults with stable Wilson’s disease who are de-coppered and tolerant to [penicillamine]. TETA has been investigated in clinical trials for the treatment of heart failure in patients with diabetes.
Trientine is a Copper Chelator. The mechanism of action of trientine is as a Metal Chelating Activity, and Copper Chelating Activity.
Trientine is an oral copper chelating agent used to treat Wilson disease. Trientine has not been associated with worsening of serum enzyme elevations during therapy or with cases of clinically apparent liver injury with jaundice.
An ethylenediamine derivative used as stabilizer for EPOXY RESINS, as ampholyte for ISOELECTRIC FOCUSING and as chelating agent for copper in HEPATOLENTICULAR DEGENERATION.
See also: Trientine Hydrochloride (has salt form); Trientine Tetrahydrochloride (has salt form).
Brand Name:
Vulcanchem
CAS No.:
112-24-3
VCID:
VC21029422
InChI:
InChI=1S/C6H18N4/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-8H2
SMILES:
C(CNCCNCCN)N
Molecular Formula:
C6H18N4
C6H18N4
(NH2CH2CH2NHCH2)2
C6H18N4
(NH2CH2CH2NHCH2)2
Molecular Weight:
146.23 g/mol
Triethylenetetramine
CAS No.: 112-24-3
Cat. No.: VC21029422
Molecular Formula: C6H18N4
C6H18N4
(NH2CH2CH2NHCH2)2
Molecular Weight: 146.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Triethylenetetramine appears as a yellowish liquid. Less dense than water. Combustible, though may be difficult to ignite. Corrosive to metals and tissue. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used in detergents and in the synthesis of dyes, pharmaceuticals and other chemicals. 2,2,2-tetramine is a polyazaalkane that is decane in which the carbon atoms at positions 1, 4, 7 and 10 are replaced by nitrogens. It has a role as a copper chelator. It is a tetramine and a polyazaalkane. Triethylenetatramine (TETA), also known as trientine, is a potent and selective copper (II)-selective chelator. It is a structural analog of linear polyamine compounds, [spermidine] and [spermine]. TETA was first developed in Germany in 1861 and its chelating properties were first recognized in 1925. Initially approved by the FDA in 1985 as a second-line treatment for Wilson's disease, TETA is currently indicated to treat adults with stable Wilson’s disease who are de-coppered and tolerant to [penicillamine]. TETA has been investigated in clinical trials for the treatment of heart failure in patients with diabetes. Trientine is a Copper Chelator. The mechanism of action of trientine is as a Metal Chelating Activity, and Copper Chelating Activity. Trientine is an oral copper chelating agent used to treat Wilson disease. Trientine has not been associated with worsening of serum enzyme elevations during therapy or with cases of clinically apparent liver injury with jaundice. An ethylenediamine derivative used as stabilizer for EPOXY RESINS, as ampholyte for ISOELECTRIC FOCUSING and as chelating agent for copper in HEPATOLENTICULAR DEGENERATION. See also: Trientine Hydrochloride (has salt form); Trientine Tetrahydrochloride (has salt form). |
|---|---|
| CAS No. | 112-24-3 |
| Molecular Formula | C6H18N4 C6H18N4 (NH2CH2CH2NHCH2)2 |
| Molecular Weight | 146.23 g/mol |
| IUPAC Name | N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C6H18N4/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-8H2 |
| Standard InChI Key | VILCJCGEZXAXTO-UHFFFAOYSA-N |
| SMILES | C(CNCCNCCN)N |
| Canonical SMILES | C(CNCCNCCN)N |
| Boiling Point | 511 to 513 °F at 760 mmHg (NTP, 1992) 266-267 266-267 °C @ 760 MM HG 277 °C 511-513 °F |
| Colorform | MODERATELY VISCOUS, YELLOWISH LIQUID |
| Flash Point | 275 °F (NTP, 1992) 290 °F 135 °C c.c. 275 °F |
| Melting Point | 54 °F (NTP, 1992) 12 °C -35 °C 54 °F |
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